molecular formula C16H17N3O4 B2726656 4-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid CAS No. 1775400-37-7

4-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid

Cat. No.: B2726656
CAS No.: 1775400-37-7
M. Wt: 315.329
InChI Key: XYJIJZLHNPCPRR-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholino group, and a pyrimidinecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous media, making it environmentally friendly.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group may interact with hydrophobic pockets, while the morpholino group can form hydrogen bonds with amino acid residues. These interactions can lead to changes in the conformation and function of the target proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxyphenyl)-2-morpholino-5-pyrimidinecarboxylic acid
  • 4-(3-Methoxyphenyl)-2-piperidino-5-pyrimidinecarboxylic acid
  • 4-(3-Methoxyphenyl)-2-morpholino-5-pyrimidinecarboxamide

Uniqueness

4-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid is unique due to the presence of both the methoxyphenyl and morpholino groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3-methoxyphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-22-12-4-2-3-11(9-12)14-13(15(20)21)10-17-16(18-14)19-5-7-23-8-6-19/h2-4,9-10H,5-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJIJZLHNPCPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NC=C2C(=O)O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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